Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone for Advanced Drug Discovery
The landscape of modern drug discovery is perpetually in pursuit of novel molecular architectures that offer both potent biological activity and favorable pharmacological properties. Among these, fused nitrogen-containing heterocyclic compounds have emerged as particularly fruitful scaffolds.[1] The pyrazolo[1,5-a]pyridine core, a fusion of pyrazole and pyridine rings, represents one such "privileged structure" that has garnered significant attention in medicinal chemistry.[2] First reported in 1948, derivatives of this scaffold have since been explored for a vast array of therapeutic applications, owing to their ability to modulate the function of key biological targets.[1][2]
These motifs are recognized as purine analogues, which allows them to function as antimetabolites and, more significantly, as potent inhibitors of various enzymes, particularly protein kinases.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The pyrazolo[1,5-a]pyridine structure is adept at mimicking ATP and interacting with the ATP-binding pocket of kinases, making it a cornerstone for the development of targeted therapies.[3] This guide focuses specifically on 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone , a key derivative that serves as both a biologically active molecule and a versatile synthetic intermediate for the elaboration of more complex drug candidates.
This document provides a comprehensive technical overview intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, biological significance, and the practical experimental protocols necessary to work with and advance this promising molecular entity.
Core Compound Profile: 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone
A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The following table summarizes the key identifiers and physicochemical data for the title compound.
| Property | Value | Source |
| IUPAC Name | 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone | N/A |
| CAS Number | 51143-67-0 | [5] |
| Molecular Formula | C₉H₈N₂O | [6] |
| Molecular Weight | 160.17 g/mol | [6] |
| Canonical SMILES | CC(=O)C1=CN=C2C=CC=NN21 | Derived |
| Appearance | Solid (predicted) | N/A |
| Storage | Sealed in dry, room temperature |
Synthesis and Strategic Functionalization
The synthesis of the pyrazolo[1,5-a]pyridine core is versatile, with several established routes offering access to a wide diversity of derivatives.[7] These methods are critical for creating libraries of compounds for structure-activity relationship (SAR) studies.[3]
Foundational Synthetic Strategies
The most common approaches for constructing the pyrazolo[1,5-a]pyridine scaffold involve the cyclization of N-aminopyridinium salts or ylides with various reaction partners. A prevalent and robust method is the [3+2] cycloaddition reaction between an N-aminopyridine derivative and a suitable three-carbon synthon, such as an α,β-unsaturated carbonyl compound.[2]
An alternative powerful strategy involves a cross-dehydrogenative coupling (CDC) reaction. This approach forges a C-C bond between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen, offering an efficient pathway to uniquely substituted derivatives.[8]
Proposed Synthesis Workflow
The synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can be envisioned through a multi-step sequence that first builds the core and then introduces the acetyl group, or through a convergent approach where the acetyl-containing fragment is incorporated during the cyclization. Below is a conceptual workflow diagram for a general synthesis.
Caption: Conceptual workflow for the synthesis of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone.
Therapeutic Potential and Mechanism of Action
The true value of the pyrazolo[1,5-a]pyridine scaffold lies in its broad and potent biological activity. Derivatives have demonstrated significant promise in oncology, immunology, and neurology.[1][6][9]
Kinase Inhibition: A Primary Application in Oncology
The most extensively documented application of pyrazolo[1,5-a]pyridine derivatives is as protein kinase inhibitors.[3] Their structural similarity to purines allows them to act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways that drive cancer cell proliferation and survival.[3]
Key Kinase Targets:
-
EGFR, B-Raf, MEK: Inhibition of these kinases is crucial in treating non-small cell lung cancer (NSCLC) and melanoma.[3]
-
PI3Kγ/δ: Dual inhibition of these isoforms is an emerging strategy for cancer immunotherapy, with the potential to repolarize tumor-associated macrophages from an immunosuppressive (M2) to an anti-tumor (M1) phenotype.[9]
-
VEGFR-2: Targeting this kinase can inhibit angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10]
The ethanone moiety on 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone can serve as a key interaction point within the kinase active site or as a chemical handle for further modification to enhance potency and selectivity.
Caption: Simplified pathway of ATP-competitive kinase inhibition by a pyrazolopyridine derivative.
Other Therapeutic Avenues
Beyond kinase inhibition, this scaffold has shown promise in other areas:
-
Antimicrobial Activity: Certain derivatives exhibit activity against bacterial and fungal strains.[6][11]
-
Neuropeptide Y1 Receptor (NPY Y1R) Antagonism: Pyrazolo[1,5-a]pyrimidines (a closely related scaffold) have been evaluated as NPY Y1R antagonists, with potential applications in regulating food intake and blood pressure.[12]
Essential Experimental Protocols
The following protocols provide a starting point for the synthesis, characterization, and biological evaluation of 1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone and its analogs.
Protocol: General Synthesis of a Pyrazolo[1,5-a]pyridine Derivative
This protocol is a generalized procedure based on the oxidative [3+2] cycloaddition method. Causality: This method is chosen for its operational simplicity and use of readily available starting materials under metal-free conditions.
Materials:
-
N-aminopyridine derivative
-
α,β-Unsaturated carbonyl compound
-
N-Methylpyrrolidone (NMP) as solvent
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-aminopyridine derivative (1.0 eq.) in N-Methylpyrrolidone (NMP).
-
Reagent Addition: Add the α,β-unsaturated carbonyl compound (1.2 eq.) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often open to the air, as molecular oxygen can act as the oxidant. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Room temperature conditions are mild and prevent degradation of starting materials, while NMP is an effective solvent for this transformation.
-
Work-up: Once the reaction is complete (typically 12-24 hours), pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the pure pyrazolo[1,5-a]pyridine product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol outlines a generic time-resolved FRET (TR-FRET) assay, a common method for quantifying kinase inhibition. Causality: TR-FRET assays are highly sensitive, suitable for high-throughput screening, and provide a ratiometric output that minimizes interference.
Materials:
-
Kinase of interest (e.g., PI3Kγ)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Tb-labeled anti-phospho-substrate antibody (Detection Antibody)
-
Assay buffer (e.g., TR-FRET Dilution Buffer)
-
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone (or analog) dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and the fluorescein-labeled substrate in assay buffer. Add this solution to all wells.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add this solution to all wells (except "no enzyme" controls) to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). Rationale: The incubation period allows the enzyme to phosphorylate the substrate. This step is kinetically sensitive.
-
Detection: Prepare a solution of the Tb-labeled detection antibody in TR-FRET buffer. Add this solution to all wells to stop the reaction. Incubate for 60 minutes to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Compound Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve ~5-10 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Signals: Look for a singlet in the aliphatic region (~2.5 ppm) corresponding to the acetyl (CH₃) group, and multiple signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the fused heterocyclic ring system.
-
Expected ¹³C NMR Signals: Expect a signal for the carbonyl carbon (~190-200 ppm), a signal for the methyl carbon (~25-30 ppm), and multiple signals in the aromatic region for the carbons of the pyrazolo[1,5-a]pyridine core.
B. High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Determine the exact mass of the protonated molecule [M+H]⁺.
-
Validation: The measured mass should be within 5 ppm of the theoretical calculated mass for the molecular formula C₉H₉N₂O⁺. This provides high confidence in the elemental composition of the synthesized compound.
Conclusion and Future Directions
1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone is a member of a highly valued class of heterocyclic compounds with demonstrated therapeutic potential, particularly in oncology.[3][6] Its structure provides a robust foundation for synthetic elaboration, and its core scaffold is known to interact with fundamentally important biological targets like protein kinases.[3][9]
Future research should focus on:
-
SAR Expansion: Utilizing the acetyl group as a synthetic handle to build out a library of derivatives to probe the chemical space around the core scaffold.
-
Mechanism of Action Studies: For novel analogs showing high potency, detailed biochemical and cellular assays are needed to confirm the mechanism of action and identify specific kinase targets.
-
Pharmacokinetic Profiling: Promising compounds must be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as viable drug candidates.[11]
This guide provides the foundational knowledge and practical protocols for scientists to effectively engage with this promising compound and contribute to the ongoing development of pyrazolo[1,5-a]pyridine-based therapeutics.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). National Center for Biotechnology Information.
- Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. (2024, August 20). Journal of Medicinal Chemistry.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024, January 1). Bentham Science Publishers.
- 51143-67-0|1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone. (n.d.). BLDpharm.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021, May 5). MDPI.
- 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone. (2024, August 9). Smolecule.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (n.d.). ResearchGate.
- Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. (2026, February 5). National Center for Biotechnology Information.
- Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- 1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone. (n.d.). Sigma-Aldrich.
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. (2011, May 1). PubMed.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019, September 4). ACS Omega.
- Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022, February 15). Johns Hopkins University.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 51143-67-0|1-(Pyrazolo[1,5-a]pyridin-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. Buy 1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone [smolecule.com]
- 7. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
